tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, amino group, and pyrrolidinecarboxylate structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopropylcarbamate with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-3-oxopropylcarbamate
- tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate
Uniqueness
tert-Butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, an amino group, and a pyrrolidinecarboxylate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)4-5-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJYNGNAYWSWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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